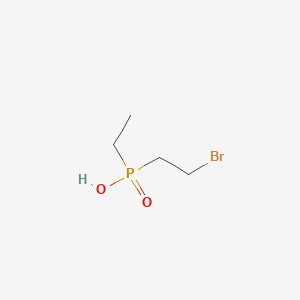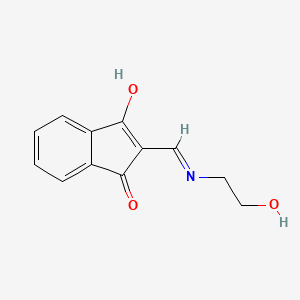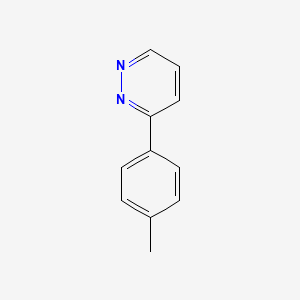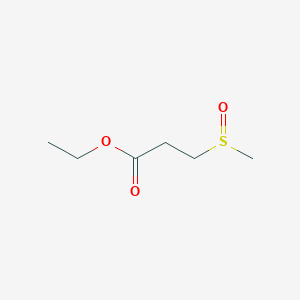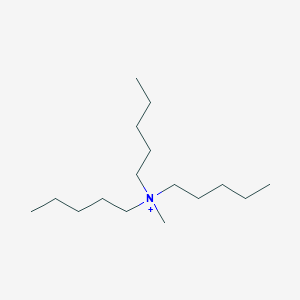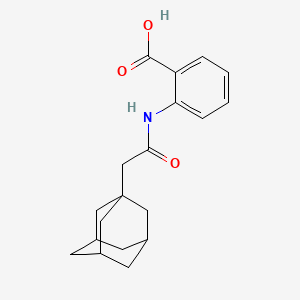
N-(3-Adamantylacetyl)anthranilic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Adamantylacetyl)anthranilic acid:
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Adamantylacetyl)anthranilic acid typically involves the acylation of anthranilic acid with 3-adamantylacetyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: N-(3-Adamantylacetyl)anthranilic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions typically use reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products Formed:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohols or other reduced forms.
Substitution: Nitro, halogen, or sulfonic acid derivatives.
Applications De Recherche Scientifique
Chemistry: N-(3-Adamantylacetyl)anthranilic acid is used as a building block in organic synthesis
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antiviral, and anti-inflammatory properties. It serves as a precursor for the synthesis of bioactive molecules.
Medicine: In medicinal chemistry, this compound derivatives are explored for their potential therapeutic applications. They are investigated as potential drugs for treating various diseases, including cancer, diabetes, and inflammatory disorders.
Industry: The compound finds applications in the development of new materials, such as polymers and coatings. Its unique chemical properties make it suitable for use in specialized industrial processes.
Mécanisme D'action
The mechanism of action of N-(3-Adamantylacetyl)anthranilic acid involves its interaction with specific molecular targets and pathways. The adamantylacetyl group enhances the compound’s ability to interact with biological membranes and proteins. It may inhibit specific enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and derivative used.
Comparaison Avec Des Composés Similaires
Anthranilic Acid: The parent compound with a simpler structure.
N-Substituted Anthranilic Acids: Compounds with various substituents on the nitrogen atom, such as N-phenyl anthranilic acid.
Adamantyl Derivatives: Compounds containing the adamantyl group, such as 1-adamantylamine.
Uniqueness: N-(3-Adamantylacetyl)anthranilic acid is unique due to the presence of both the adamantylacetyl and anthranilic acid moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
50741-84-9 |
|---|---|
Formule moléculaire |
C19H23NO3 |
Poids moléculaire |
313.4 g/mol |
Nom IUPAC |
2-[[2-(1-adamantyl)acetyl]amino]benzoic acid |
InChI |
InChI=1S/C19H23NO3/c21-17(20-16-4-2-1-3-15(16)18(22)23)11-19-8-12-5-13(9-19)7-14(6-12)10-19/h1-4,12-14H,5-11H2,(H,20,21)(H,22,23) |
Clé InChI |
DRIJZVBQIBQALY-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC3CC1CC(C2)(C3)CC(=O)NC4=CC=CC=C4C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(4-Methoxyphenyl)methyl]-N,N-dimethylaniline](/img/structure/B14652040.png)
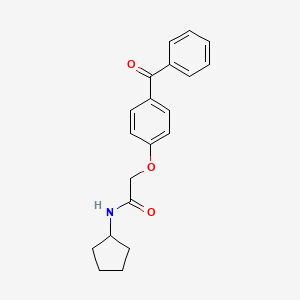
![4-Butoxy-6-[(E)-phenyldiazenyl]benzene-1,3-diamine](/img/structure/B14652048.png)
![2-[3-(Trimethylsilyl)thiophen-2-yl]pyridine](/img/structure/B14652050.png)


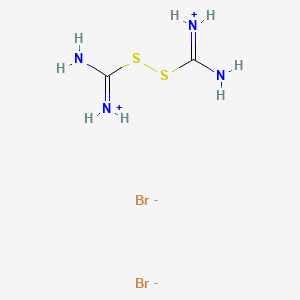
![3-[2-(2-Hydroxy-5-sulfophenyl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-1-sulfonic acid](/img/structure/B14652078.png)

